![molecular formula C7H7BrFN B572194 4-Bromo-3-fluoro-5-methylaniline CAS No. 1356113-07-9](/img/structure/B572194.png)
4-Bromo-3-fluoro-5-methylaniline
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Description
4-Bromo-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a white to off-white solid at room temperature .
Synthesis Analysis
The synthesis of anilines like 4-Bromo-3-fluoro-5-methylaniline typically involves several steps, including direct nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The exact synthesis process for this specific compound isn’t available in the retrieved sources.Molecular Structure Analysis
The molecular weight of 4-Bromo-3-fluoro-5-methylaniline is 204.04 . The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-fluoro-5-methylaniline are not detailed in the retrieved sources, anilines in general are known to undergo reactions such as cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-5-methylaniline is a white to off-white solid . It is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Mode of Action
It’s known that similar compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This leads to a decrease in histone levels in human hepatocellular carcinoma cells .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . It’s also used in the synthesis of MDL compounds, which are activators of SIRT6 .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor .
Result of Action
Similar compounds have been found to decrease histone levels in human hepatocellular carcinoma cells, suggesting potential anti-cancer effects .
Action Environment
The compound should be stored in a cool, dry area protected from environmental extremes . Environmental factors such as temperature, humidity, and light exposure can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-bromo-3-fluoro-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCRDVVJCQOOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-5-methylaniline |
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